molecular formula C13H15N3O2S B3140952 N'-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 478050-39-4

N'-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Cat. No.: B3140952
CAS No.: 478050-39-4
M. Wt: 277.34 g/mol
InChI Key: TZCHALIHGJSRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 g/mol . This compound is characterized by the presence of a pyrrole ring, a thiophene ring, and a carbohydrazide group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves the reaction of isobutyryl chloride with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:

    N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-furohydrazide: This compound has a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.

    N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-pyridinecarbohydrazide:

    N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-benzenehydrazide: The presence of a benzene ring in this compound can lead to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

N'-(2-methylpropanoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(2)12(17)14-15-13(18)11-10(5-8-19-11)16-6-3-4-7-16/h3-9H,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCHALIHGJSRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136148
Record name 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-(2-methyl-1-oxopropyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478050-39-4
Record name 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-(2-methyl-1-oxopropyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478050-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-(2-methyl-1-oxopropyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.